

Technical Guide: Chemo- and Regioselective Functionalization of 5-Chloro-3-iodopyridazine

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Compound of Interest

Compound Name: 5-Chloro-3-iodopyridazine

Cat. No.: B13977208

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Executive Summary

5-Chloro-3-iodopyridazine represents a privileged class of mixed-halide heterocycles. Unlike symmetric dihalides (e.g., 3,6-dichloropyridazine), this scaffold possesses two electronically and chemically distinct electrophilic sites. Its utility lies in the orthogonal reactivity of the C-3 iodine and C-5 chlorine atoms.

- C-3 (Iodine): Highly reactive toward oxidative addition (Pd-catalysis) and nucleophilic attack () due to the -nitrogen effect and weak C–I bond.
- C-5 (Chlorine): Latent electrophile.[1] Stable under conditions that functionalize C-3, allowing for controlled, sequential derivatization.

This guide provides the mechanistic rationale and validated protocols to exploit this regioselectivity for the synthesis of complex 3,5-disubstituted pyridazines.

Electronic Structure & Reactivity Analysis[1][2][3]

Understanding the electronic bias of the pyridazine ring is critical for predicting regioselectivity.

The Pyridazine Core

The pyridazine ring contains two adjacent nitrogen atoms (N1, N2).

- Position 3 (C-3): Located

to N2. This position is highly electron-deficient due to the inductive electron-withdrawing effect (-I) of the adjacent nitrogen and the resonance contribution that places a positive charge density here.

- Position 5 (C-5): Located

to N2 and

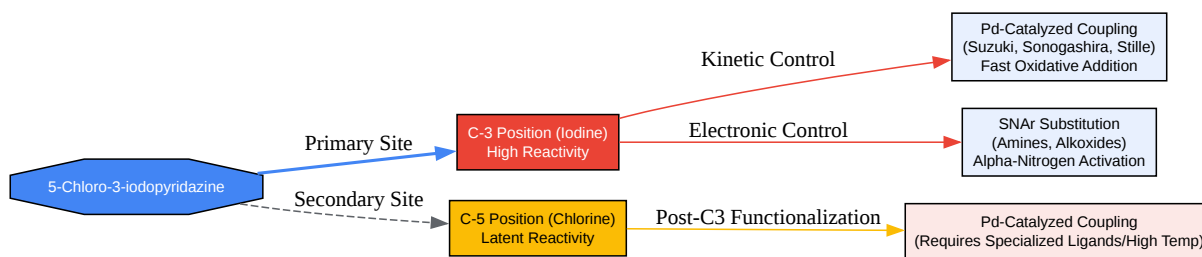
to N1. While still electron-deficient compared to benzene, it is significantly less activated than C-3.

The Halogen Hierarchy

The reactivity difference is amplified by the halogen substituents:

- Bond Dissociation Energy (BDE): The C-I bond (~53 kcal/mol) is significantly weaker than the C-Cl bond (~80 kcal/mol). This makes C-3 kinetically superior for oxidative addition by transition metals (Pd, Ni).
- Leaving Group Ability: In Nucleophilic Aromatic Substitution (S_NAr), the C-3 position is the primary site of attack due to electronic activation. Although chlorine is often a better leaving group for S_NAr (due to higher electronegativity stabilizing the Meisenheimer complex), the positional activation of C-3 (alpha to N) overrides this, making the displacement of iodine at C-3 the dominant pathway.

Reactivity Map (Graphviz)



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Figure 1: Reactivity landscape of **5-Chloro-3-iodopyridazine** showing the dominance of C-3 functionalization.

Strategic Functionalization Pathways

Pathway A: Regioselective Cross-Coupling (Suzuki-Miyaura)

The C–I bond undergoes oxidative addition with Pd(0) at room temperature or mild heating, leaving the C–Cl bond intact. This allows for the installation of aryl, heteroaryl, or vinyl groups at C-3.

- Selectivity: >98% C-3 selective.
- Catalyst System: Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, PdCl₂(dppf)) are sufficient for C-3.
- Common Pitfall: Using highly active "Buchwald" precatalysts (e.g., XPhos Pd G2) at high temperatures may erode selectivity by activating the C-Cl bond prematurely.

Pathway B: Nucleophilic Aromatic Substitution (S_NAr)

Reaction with amines, alkoxides, or thiols occurs exclusively at C-3.

- Mechanism: Addition-Elimination.[1][2]
- Leaving Group: Iodine is displaced.[3]
- Observation: While 3,5-dichloropyridazine also reacts at C-3, the 3-iodo analog is often preferred when subsequent cross-coupling is not the immediate goal, or when soft nucleophiles are used. However, for

, the 3,5-dichloro analog is often a more cost-effective alternative unless the iodine is required for a specific orthogonal step.

Pathway C: Sequential Functionalization (C-3 then C-5)

This is the most powerful application of the scaffold.

- Step 1: Functionalize C-3 (using I). Product: 3-Substituted-5-chloropyridazine.
- Step 2: Functionalize C-5 (using Cl). The remaining chlorine is now a "standard" heteroaryl chloride. It requires forcing conditions (higher temp, bulky electron-rich ligands like JohnPhos or RuPhos) to undergo cross-coupling.

Experimental Protocols

Synthesis of 5-Chloro-3-iodopyridazine

Starting Material: 3,5-Dichloropyridazine.[4][5] Transformation: Finkelstein-type Halogen Exchange.

Protocol:

- Charge a round-bottom flask with 3,5-dichloropyridazine (1.0 equiv) and 57% hydriodic acid (HI) (5.0 equiv).
- Heat the mixture to 40–50 °C for 12–24 hours. Note: Higher temperatures may lead to diiodination.
- Cool to room temperature and neutralize carefully with saturated

or solid

(Caution: Gas evolution).

- Extract with Ethyl Acetate (3x). Wash organics with aqueous Sodium Thiosulfate () to remove free iodine (indicated by purple/brown color).
- Dry over , filter, and concentrate.
- Purification: Recrystallization from heptane/EtOAc or silica gel chromatography (0-20% EtOAc in Hexanes).
- Yield: Typically 60–80%. Solid product.

Regioselective Suzuki Coupling at C-3

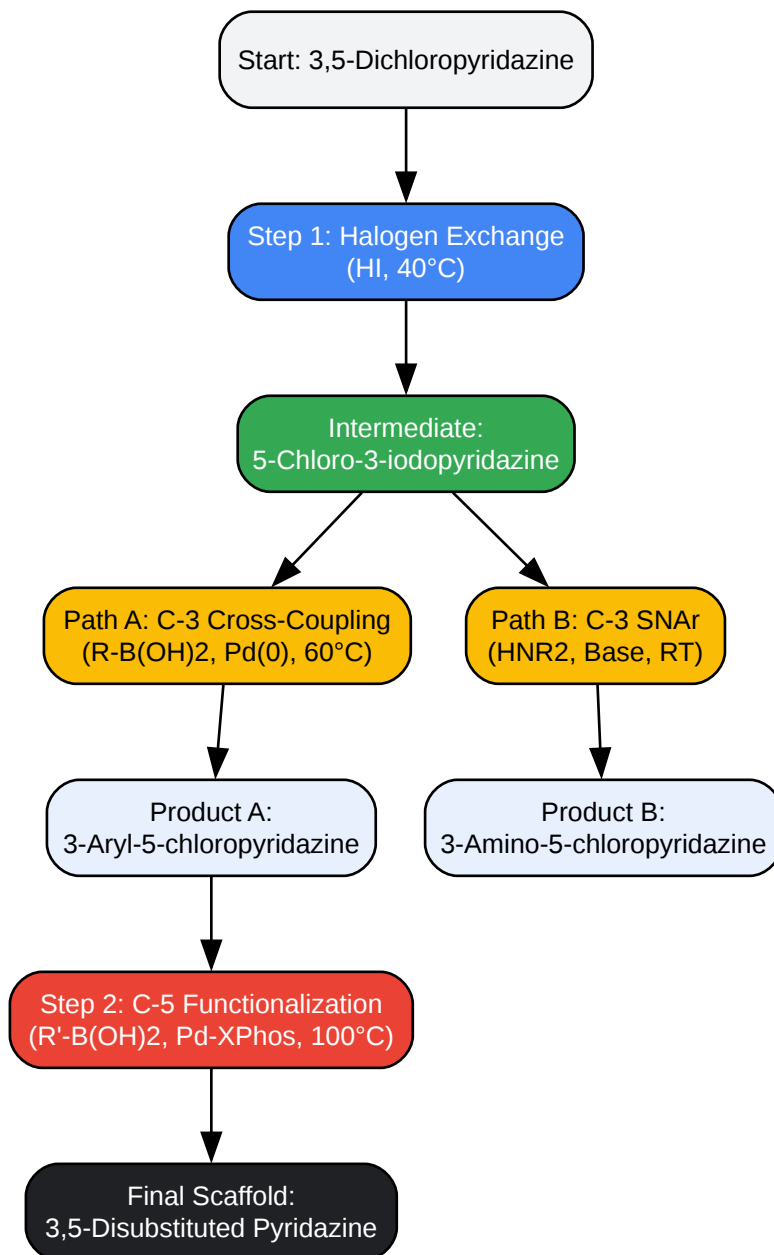
Target: 3-Aryl-5-chloropyridazine.

Protocol:

- In a reaction vial, combine **5-chloro-3-iodopyridazine** (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and (2.5 equiv).
- Add solvent: DME/Water (4:1) or Toluene/EtOH/Water (4:1:1).
- Degas with nitrogen/argon for 5 minutes.
- Add (5 mol%).
- Heat at 60–80 °C for 2–4 hours. Monitoring: TLC/LCMS should show consumption of starting material and formation of the mono-coupled product. The C-5 chloride remains intact.
- Workup: Dilute with water, extract with EtOAc.

- Purification: Silica gel chromatography.

Sequential Workflow Diagram (Graphviz)



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Figure 2: Sequential workflow for accessing 3,5-disubstituted pyridazines.

Summary of Reactivity Data

Reaction Type	Position	Leaving Group	Conditions	Selectivity
Suzuki Coupling	C-3	Iodine	, , 60°C	High (>98%)
Sonogashira	C-3	Iodine	, CuI, TEA, RT	High (>98%)
(Amination)	C-3	Iodine	Amine, DIPEA, DMSO, RT	High (driven by -N)
Suzuki (2nd Step)	C-5	Chlorine	, XPhos, , 100°C	Requires C-3 to be filled

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 - Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
 - Source: Chemical Science, 2016.
 - URL: [\[Link\]](#)
- Synthesis and Reactivity of Halopyridazines
 - Title: Pyridazines.[1][6][7][8] Part 53. Reactions of 3,5-dihalopyridazines.
 - Source: Journal of Heterocyclic Chemistry.
 - Note: Confirms the reactivity order C-3 > C-5 for nucleophilic
- Title: Compounds and compositions for the treatment of coronaviral related diseases (WO2023002409A1).
- General

Regioselectivity in Diazines:

- Title: Studies on the Regioselective Nucleophilic Aromatic Substitution () Reaction of 2-Substituted 3,5-Dichloropyrazines (Analogous system).
- Source: Organic Letters, 2013.
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